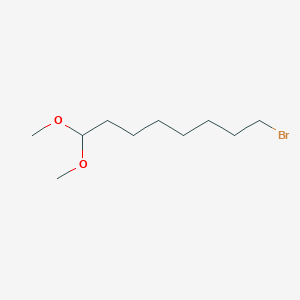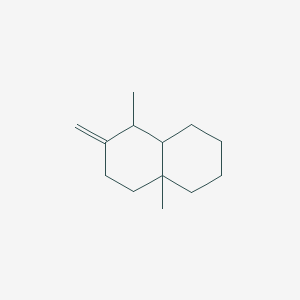
1,4a-Dimethyl-2-methylidenedecahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4a-Dimethyl-2-methylidenedecahydronaphthalene is an organic compound with the molecular formula C13H22. It is a derivative of decahydronaphthalene, featuring two methyl groups and a methylene group attached to the decahydronaphthalene core. This compound is known for its unique structural properties, which include a combination of saturated and unsaturated carbon atoms, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a-Dimethyl-2-methylidenedecahydronaphthalene typically involves the hydrogenation of naphthalene derivatives followed by selective alkylation. The process begins with the hydrogenation of naphthalene to decahydronaphthalene under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum. The resulting decahydronaphthalene is then subjected to alkylation using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions to introduce the methyl and methylene groups .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The hydrogenation process is carried out in large reactors with continuous feed systems to ensure consistent production. The alkylation step is optimized for high yield and purity, often involving advanced separation techniques such as distillation and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4a-Dimethyl-2-methylidenedecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further saturate the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,4a-Dimethyl-2-methylidenedecahydronaphthalene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry due to its unique structure.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4a-Dimethyl-2-methylidenedecahydronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may modulate pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific chemical modifications and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydronaphthalene: The parent compound, lacking the methyl and methylene groups.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated derivative of naphthalene.
1,4-Dimethylnaphthalene: A naphthalene derivative with two methyl groups but without the decahydro structure.
Uniqueness
1,4a-Dimethyl-2-methylidenedecahydronaphthalene stands out due to its combination of saturated and unsaturated carbon atoms, providing unique reactivity and stability. Its structural features make it a valuable compound for studying reaction mechanisms and developing new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
90548-12-2 |
|---|---|
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
5,8a-dimethyl-6-methylidene-1,2,3,4,4a,5,7,8-octahydronaphthalene |
InChI |
InChI=1S/C13H22/c1-10-7-9-13(3)8-5-4-6-12(13)11(10)2/h11-12H,1,4-9H2,2-3H3 |
InChI-Schlüssel |
AUSRUIKGKMAPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCCCC2(CCC1=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
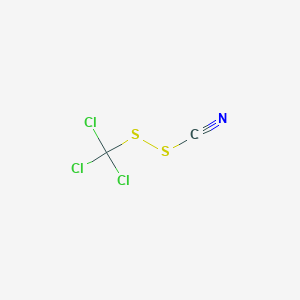
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
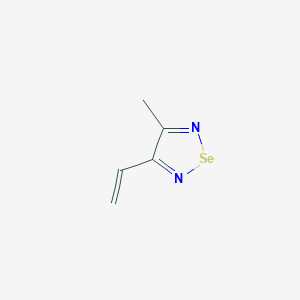
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
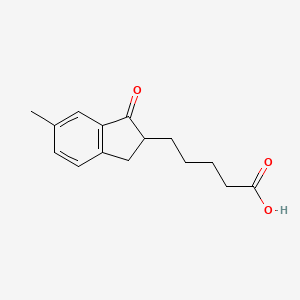
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
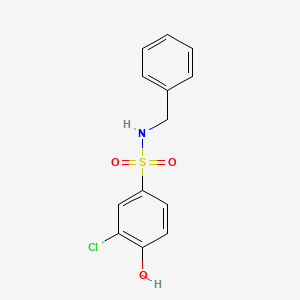
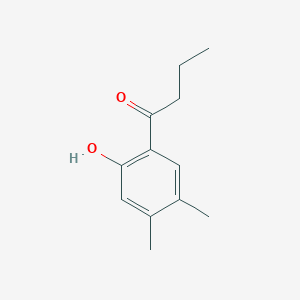
![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
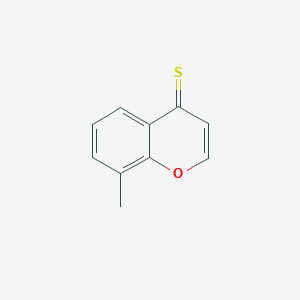
![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
